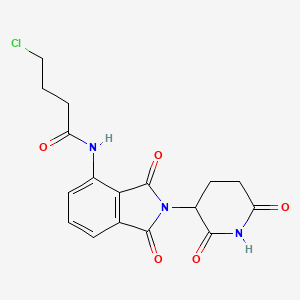
Pomalidomide-CO-C3-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-CO-C3-Cl is a derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) known for its potent antiangiogenic and immunomodulatory properties . Pomalidomide itself is used primarily in the treatment of relapsed and refractory multiple myeloma . The compound this compound is a modified version designed to enhance its therapeutic efficacy and broaden its application in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-C3-Cl involves several steps, starting with the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further chemical modifications to introduce the CO-C3-Cl moiety. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous purification steps to achieve a purity greater than 99% .
化学反应分析
Types of Reactions
Pomalidomide-CO-C3-Cl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
Pomalidomide-CO-C3-Cl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in cellular assays to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential in treating various cancers and immune-related disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
Pomalidomide-CO-C3-Cl exerts its effects through multiple mechanisms:
Binding to Cereblon (CRBN): This is a crucial component for its antimyeloma activity.
Downregulation of Interaction: It downregulates the interaction between multiple myeloma cells and the bone marrow microenvironment, including bone marrow stroma cells.
Induction of Apoptosis: It inhibits the proliferation and induces apoptosis of various tumor cells.
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Lenalidomide: A second-generation IMiD with enhanced efficacy and reduced toxicity compared to thalidomide.
CC-122, CC-220, CC-885: Novel thalidomide analogs designed for better clinical efficacy.
Uniqueness
Pomalidomide-CO-C3-Cl stands out due to its enhanced potency and broader range of applications compared to its predecessors. Its unique chemical structure allows for more targeted therapeutic effects and reduced side effects .
属性
分子式 |
C17H16ClN3O5 |
|---|---|
分子量 |
377.8 g/mol |
IUPAC 名称 |
4-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H16ClN3O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8H2,(H,19,22)(H,20,23,24) |
InChI 键 |
DHHLLVWYUGOKFM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




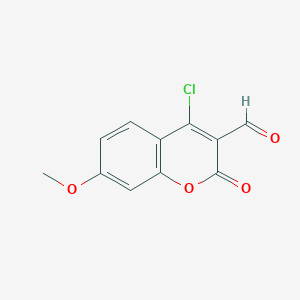
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
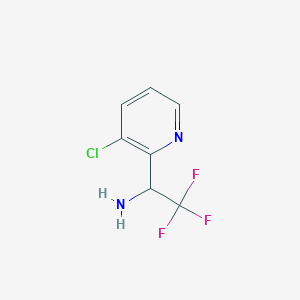



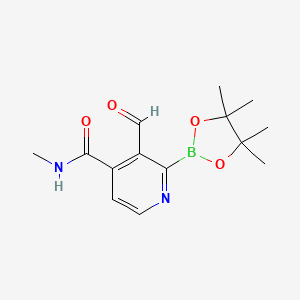

![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
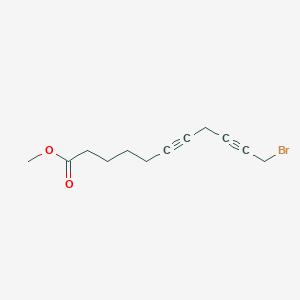
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)

